molecular formula C12H13NO3 B7482703 N-(cyclopropanecarbonyl)-N-phenylglycine

N-(cyclopropanecarbonyl)-N-phenylglycine

Cat. No.: B7482703
M. Wt: 219.24 g/mol
InChI Key: GDRVBEXGQNAUAW-UHFFFAOYSA-N
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Description

N-(Cyclopropanecarbonyl)-N-phenylglycine is an N-acylated derivative of N-phenylglycine, where the acyl group is cyclopropanecarbonyl. This modification introduces a strained cyclopropane ring, which may confer unique steric and electronic properties compared to other N-acyl-N-phenylglycine derivatives.

Properties

IUPAC Name

2-[N-(cyclopropanecarbonyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(15)8-13(12(16)9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRVBEXGQNAUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropanecarbonyl)-N-phenylglycine typically involves the reaction of cyclopropanecarbonyl chloride with N-phenylglycine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclopropanecarbonyl chloride+N-phenylglycineBaseThis compound+HCl\text{Cyclopropanecarbonyl chloride} + \text{N-phenylglycine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} Cyclopropanecarbonyl chloride+N-phenylglycineBase​this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropanecarbonyl)-N-phenylglycine can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

N-(cyclopropanecarbonyl)-N-phenylglycine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It can be used to study enzyme interactions and protein modifications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropanecarbonyl)-N-phenylglycine involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The phenyl group can also participate in π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of N-(cyclopropanecarbonyl)-N-phenylglycine and related compounds:

Compound Name Molecular Formula Functional Groups Key Applications/Findings References
This compound C₁₂H₁₃NO₃ Cyclopropanecarbonyl, phenyl, carboxylic acid Hypothesized use in adhesives or photopolymerization (inferred from analogous compounds).
N-Phenylglycine C₈H₉NO₂ Phenyl, carboxylic acid Dental adhesives; critical for resin polymerization and dentin bonding.
N-Acetyl-N-phenylglycine C₁₀H₁₁NO₃ Acetyl, phenyl, carboxylic acid Biochemical intermediates; used in peptide synthesis.
N-Cyclopentylglycine C₇H₁₃NO₂ Cyclopentyl, carboxylic acid Chelation studies; forms stable metal complexes with Cu(II) and Ni(II).
Phenylpropionylglycine C₁₁H₁₃NO₃ Phenylpropionyl, carboxylic acid Biomarker in biological samples; metabolic studies.

Physicochemical Properties

  • N-Phenylglycine : Melting points reported as 154.5°C and 159.6°C .
  • N-Acetyl-N-phenylglycine : Higher hydrophobicity due to the acetyl group compared to unmodified N-phenylglycine .

Reactivity in Polymerization and Chelation

  • Photopolymerization: N-Phenylglycine derivatives act as co-initiators in xanthene dye systems, generating α-aminoalkyl radicals (Ph-NH-C•(H)-COOH) via electron transfer . The cyclopropanecarbonyl group might decelerate radical formation due to steric effects.
  • Metal Complexation : N-Aryl glycines form stable complexes with Cu(II) and Ni(II). Substituents like cyclopentyl or acetyl groups modulate stability; cyclopropane’s rigidity may reduce chelation efficiency compared to flexible acyl groups .

Research Findings and Mechanistic Insights

Dental Adhesive Performance

  • Three-Step Protocol : Requires a carboxylic acid group and aromatic amine for optimal bonding. This compound’s carboxylic acid could fulfill this role, but steric hindrance from the cyclopropane might limit efficacy .
  • Two-Step Protocol : Para-substituted N-phenylglycine analogs outperform the parent compound. Introducing a cyclopropanecarbonyl group at the para position could be explored for enhanced performance .

Decarboxylation and Radical Stability

  • N-Phenylglycine derivatives undergo decarboxylation during photolysis, producing reactive radicals (e.g., Ph-NH-CH₂•). The cyclopropanecarbonyl group might stabilize intermediates or alter decarboxylation pathways .

Solvent and Stability Considerations

  • Solvent Effects : Acetone-water mixtures improve primer efficacy in dental adhesives. This compound’s solubility in such solvents would be critical for practical use .
  • Thermal Stability : Cyclopropane’s strain energy could lower thermal stability compared to N-acetyl or N-cyclopentyl derivatives .

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